molecular formula C23H20N2OS B3520024 2-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide

2-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B3520024
M. Wt: 372.5 g/mol
InChI Key: JWKCEPIORGKBKG-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

2-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-2-16-9-11-17(12-10-16)22-14-20(19-7-3-4-8-21(19)25-22)23(26)24-15-18-6-5-13-27-18/h3-14H,2,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKCEPIORGKBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the 4-ethylphenyl Group: The 4-ethylphenyl group can be introduced via Friedel-Crafts alkylation, where the quinoline core reacts with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction. The quinoline derivative is reacted with thiophen-2-ylmethyl chloride in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the quinoline core.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

2-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays.

    Material Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the 4-ethylphenyl and thiophen-2-ylmethyl groups.

    2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide: Has a methyl group instead of an ethyl group.

    2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide: Contains a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

2-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide is unique due to the presence of both the 4-ethylphenyl and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
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2-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide

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